molecular formula C8H14ClNO3 B2998267 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride CAS No. 2138271-62-0

4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride

Cat. No.: B2998267
CAS No.: 2138271-62-0
M. Wt: 207.65
InChI Key: WWVNHRFRGNTLML-UHFFFAOYSA-N
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Description

4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride is a chemical compound that belongs to the spiro compound family. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a dioxane ring and an azaspiro ring, making it an interesting subject for various chemical and biological studies.

Scientific Research Applications

4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen atoms to form the spiro linkage. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of starting materials, the cyclization reaction, and the purification of the final product through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound .

Mechanism of Action

The mechanism of action of 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxa-9-azaspiro[5.5]undecan-8-one hydrochloride
  • 1-oxa-9-azaspiro[5.5]undecan-4-one hydrochloride
  • 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives

Uniqueness

4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride is unique due to its specific spiro linkage and the presence of both oxygen and nitrogen atoms in its structure. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,9-dioxa-1-azaspiro[5.5]undecan-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c10-7-8(9-3-6-12-7)1-4-11-5-2-8;/h9H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVNHRFRGNTLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)OCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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